
Phenol, 2,4,6-tribromo-, dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,4,6-tribromo-, dihydrogen phosphate is a chemical compound that belongs to the class of bromophenols. It is characterized by the presence of three bromine atoms attached to the phenol ring at positions 2, 4, and 6, along with a dihydrogen phosphate group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4,6-tribromo-, dihydrogen phosphate typically involves the bromination of phenol. The reaction is carried out by treating phenol with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and pH to ensure selective bromination at the desired positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the use of bromine and phenol as starting materials, with the addition of dihydrogen phosphate under controlled conditions to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,4,6-tribromo-, dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated phenols.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various brominated phenols, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol, 2,4,6-tribromo-, dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2,4,6-tribromo-, dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The bromine atoms and the dihydrogen phosphate group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Phenol, 2,4,6-tribromo-, dihydrogen phosphate can be compared with other brominated phenols, such as:
Phenol, 2,4-dibromo-: Lacks one bromine atom compared to the tribromo compound, resulting in different reactivity and applications.
Phenol, 2,6-dibromo-: Similar to the dibromo compound but with bromine atoms at different positions, leading to variations in chemical properties.
Phenol, 4-bromo-: Contains only one bromine atom, making it less reactive and suitable for different applications.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the dihydrogen phosphate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
42596-70-3 |
|---|---|
Fórmula molecular |
C6H4Br3O4P |
Peso molecular |
410.78 g/mol |
Nombre IUPAC |
(2,4,6-tribromophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H4Br3O4P/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H,(H2,10,11,12) |
Clave InChI |
ZYJGTJPFUNENTH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OP(=O)(O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
![1-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-2-(4-phenoxyphenyl)guanidine](/img/structure/B13821482.png)
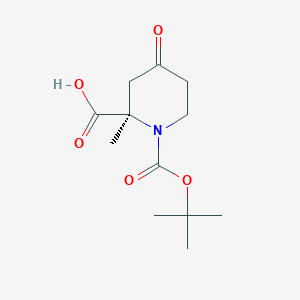

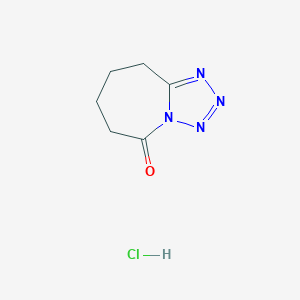
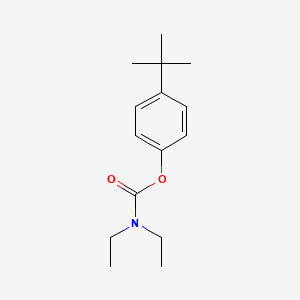
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
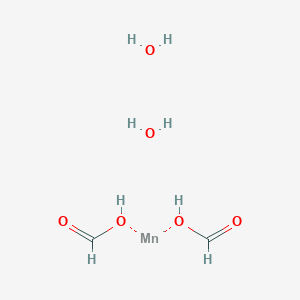
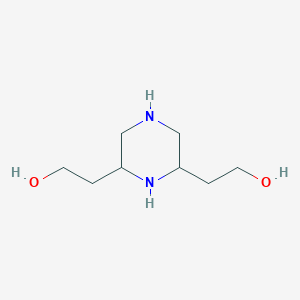
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
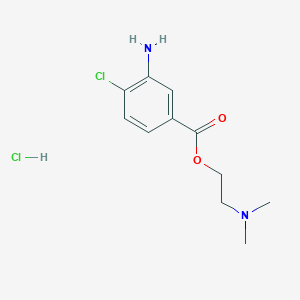
![1H-Furo[3,4-B]pyrrolizine](/img/structure/B13821539.png)


